4-methoxy-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Description
4-Methoxy-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a benzamide derivative featuring an imidazo[1,2-a]pyridine core substituted with a phenyl group at position 2, a methyl group at position 6, and a methoxybenzamide moiety at position 2. This compound has garnered attention due to its structural similarity to ligands targeting γ-aminobutyric acid type A (GABAA) receptors, particularly those selective for δ-subunit-containing isoforms . Its design leverages the imidazo[1,2-a]pyridine scaffold, which is known for conferring metabolic stability and blood-brain barrier penetration, making it suitable for central nervous system (CNS) targeting .
Properties
IUPAC Name |
4-methoxy-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-15-8-13-19-23-20(16-6-4-3-5-7-16)21(25(19)14-15)24-22(26)17-9-11-18(27-2)12-10-17/h3-14H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRHXRVATALPFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methoxy-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves the condensation of 2-aminopyridines with α-bromoketones under specific conditions. One method involves using microwave irradiation to facilitate the reaction, which is solvent- and catalyst-free, making it an environmentally friendly approach . The reaction conditions are mild, and the process is efficient, yielding high purity products.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions, where bromine or iodine is introduced, are common.
Scientific Research Applications
Chemistry
4-methoxy-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced biological activities.
Biology
This compound has been studied for its potential antibacterial , antifungal , and antiviral properties . Research indicates that it may interact with specific molecular targets, inhibiting certain enzymes or receptors, which leads to its biological effects.
Anticancer Properties
Research has demonstrated that derivatives of imidazo[1,2-a]pyridines exhibit promising anticancer activity. For instance, studies have shown that related compounds have IC50 values ranging from 80 to 1000 nM against various cancer cell lines such as HCT-15 and MDA-MB-468. The mechanism involves the inhibition of tubulin polymerization, disrupting mitotic spindle formation and leading to cell cycle arrest in the G2/M phase.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (nM) |
|---|---|---|
| Compound 6 | HCT-15 | 80 |
| Compound 7 | HeLa | 100 |
| This compound | MDA-MB-468 | TBD |
Neuroleptic Activity
Similar benzamide derivatives have shown potential as neuroleptics, indicating possible therapeutic implications for psychiatric disorders.
Industrial Applications
In addition to its medicinal uses, this compound is utilized in the development of new materials and chemical processes. Its inclusion in screening libraries enhances its relevance in drug discovery.
Case Studies and Research Findings
A notable study on a related compound involved administration in a breast cancer xenograft model at a dosage of 60 mg/kg every other day for three weeks. This resulted in a 77% reduction in tumor size compared to controls without significant weight loss in subjects. Such findings underscore the potential clinical relevance of this compound and its derivatives.
Other Biological Activities
Preliminary studies suggest that this compound may possess antibacterial and antifungal properties; however, further research is necessary to elucidate these effects and their underlying mechanisms.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The methoxy group in the target compound enhances solubility compared to chloro analogues, while maintaining δ-GABAA selectivity . Thiophene substitution (as in ) reduces steric hindrance, improving brain penetrance for PET imaging .
Pharmacological Selectivity and Mechanisms
- δ-GABAA Receptor Selectivity : The target compound shares mechanistic similarities with 4-chloro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide (), both acting as extracellular δ-GABAA ligands. However, the methoxy group in the former may reduce off-target interactions compared to thiophene-containing analogues .
- Comparison with THIP: Unlike THIP, a δ-GABAA agonist with hypnotic effects, the target compound and its benzamide analogues act as modulators or PET ligands, avoiding direct receptor activation linked to adverse effects .
Physicochemical and Pharmacokinetic Properties
- Synthetic Yield : Derivatives with methyl or methoxy groups (e.g., 79.8% yield for 7n in ) demonstrate higher synthetic efficiency compared to halogenated analogues (75–79% yields) .
Research Findings and Clinical Potential
Biological Activity
4-Methoxy-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H17N3O |
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | 4-methoxy-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
| InChI Key | WGPJDFXKHICRBP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN2C(=NC(=C2NC(=O)C3=CC=CC=C3)C4=CC=CC=C4)C=C1 |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antiproliferative Activity: Studies have shown that derivatives of imidazo[1,2-a]pyridines, including this compound, can inhibit the growth of various cancer cell lines. For instance, derivatives with similar structures have demonstrated IC50 values in the low micromolar range against different cancer types, suggesting potential as anticancer agents .
- Antibacterial Properties: The compound has been evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds with similar imidazo[1,2-a]pyridine structures often show significant activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 8 μM .
The biological activity of 4-methoxy-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is thought to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptor Interaction: It might interact with particular receptors that regulate cell growth or apoptosis in cancer cells.
- Oxidative Stress Modulation: Some studies suggest that related compounds can modulate oxidative stress pathways, which are crucial in cancer progression and microbial resistance .
Case Studies and Research Findings
Several studies have focused on the biological activity of imidazo[1,2-a]pyridine derivatives:
- A study published in MDPI reported that certain substituted derivatives exhibited strong antiproliferative effects against MCF-7 breast cancer cells with IC50 values ranging from 1.2 to 5.3 μM. The presence of methoxy groups was associated with enhanced activity .
- Another investigation highlighted the antibacterial efficacy of related compounds against Gram-positive strains such as Enterococcus faecalis (MIC = 8 μM), indicating potential therapeutic applications in treating bacterial infections .
Comparative Analysis
To better understand the efficacy of 4-methoxy-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, a comparison with similar compounds is useful:
| Compound | Antiproliferative Activity (IC50 μM) | Antibacterial Activity (MIC μM) |
|---|---|---|
| 4-Methoxy-N-(6-methyl-2-phenylimidazo...) | 1.2 - 5.3 | 8 |
| 4-Chloro-N-(6-methyl-2-phenylimidazo...) | 5 - 10 | 16 |
| 4-Bromo-N-(6-methyl-2-phenylimidazo...) | 10 - 15 | 32 |
Q & A
Q. What are the optimal synthetic routes and purification methods for 4-methoxy-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide?
The synthesis typically involves multi-step reactions starting with functionalization of the imidazo[1,2-a]pyridine core. Key steps include:
- Amide bond formation : Reacting 6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine with 4-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) under inert conditions .
- Microwave-assisted synthesis : Enhances reaction efficiency and yield, reducing time compared to conventional heating .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) ensures high purity (>95%) .
Q. How is the compound characterized structurally, and what analytical techniques are critical for quality control?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., methoxy at C4 of benzamide, methyl at C6 of imidazopyridine) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 428.18) .
- HPLC : Purity assessment using reverse-phase C18 columns (mobile phase: acetonitrile/water) .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Anti-inflammatory potential : COX-2 inhibition assays (comparison with aspirin or celecoxib) .
- Kinase inhibition profiling : Broad-panel kinase assays (e.g., EGFR, VEGFR) to identify primary targets .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations guide target identification for this compound?
- Docking studies : Use software like AutoDock Vina to model interactions with kinases (e.g., ATP-binding pockets) or δ-subunit-containing GABA-A receptors .
- Key findings : The methoxy group enhances hydrogen bonding with Serine residues in kinase domains, while the phenyl group stabilizes hydrophobic pockets .
- Validation : Compare docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC data to prioritize targets .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Assay variability : Standardize protocols (e.g., cell line origin, serum concentration) to minimize discrepancies in IC values .
- Metabolic stability : Test liver microsomal stability to assess if metabolite interference explains divergent results (e.g., CYP450-mediated demethylation) .
- Selectivity profiling : Use kinome-wide screens to differentiate primary targets from off-target effects .
Q. How does the methoxy substituent influence structure-activity relationships (SAR) compared to analogs?
- SAR Table :
Q. What experimental designs are critical for evaluating its potential as a CNS-targeted PET ligand?
- Radiolabeling : Synthesize [C]methoxy-labeled derivative for in vivo imaging .
- Blood-brain barrier (BBB) penetration : LogP (2.5–3.5) and polar surface area (<90 Ų) predict adequate brain uptake .
- In vivo validation : PET imaging in animal models (e.g., rodents, pigs) to assess δ-GABA-A receptor specificity .
Q. How can proteomics and transcriptomics elucidate off-target effects in complex biological systems?
- Proteomics : SILAC-based mass spectrometry identifies protein expression changes post-treatment (e.g., apoptosis-related proteins) .
- Transcriptomics : RNA-seq reveals pathways altered by the compound (e.g., MAPK signaling) .
- Integration : Cross-reference with Connectivity Map (CMap) databases to predict unintended signaling modulation .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
